[(2-Bromo-6-chlorophenyl)methyl]diethylamine
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Overview
Description
[(2-Bromo-6-chlorophenyl)methyl]diethylamine is an organic compound with the molecular formula C11H15BrClN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-6-chlorophenyl)methyl]diethylamine typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-6-chlorophenyl)methyl]diethylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted benzylamines or benzyl alcohols.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine or benzyl hydrocarbons.
Scientific Research Applications
[(2-Bromo-6-chlorophenyl)methyl]diethylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in studies to understand the interaction of substituted benzylamines with biological receptors and enzymes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Bromo-6-chlorophenyl)methyl]diethylamine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards its molecular targets. The diethylamine moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
[(2-Bromo-6-chlorophenyl)methyl]diethylamine can be compared with other substituted benzylamines, such as:
[(2-Bromo-4-chlorophenyl)methyl]diethylamine: Similar structure but with different substitution pattern, affecting its reactivity and biological activity.
[(2-Bromo-6-fluorophenyl)methyl]diethylamine: Fluorine substitution can alter the compound’s electronic properties and metabolic stability.
[(2-Chloro-6-methylphenyl)methyl]diethylamine: Methyl substitution can influence the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-bromo-6-chlorophenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMGAVGABHMJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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